3-(6-mercapto-9H-purin-9-yl)propanoic acid

Description

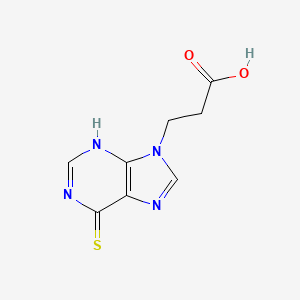

3-(6-Mercapto-9H-purin-9-yl)propanoic acid is a purine derivative characterized by a propanoic acid chain at the 9-position of the purine ring and a mercapto (-SH) group at the 6-position.

Properties

CAS No. |

4367-64-0 |

|---|---|

Molecular Formula |

C8H8N4O2S |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

3-(6-sulfanylidene-3H-purin-9-yl)propanoic acid |

InChI |

InChI=1S/C8H8N4O2S/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15) |

InChI Key |

ZDOQZHPZIGZOFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)CCC(=O)O |

Origin of Product |

United States |

Biological Activity

3-(6-mercapto-9H-purin-9-yl)propanoic acid (commonly referred to as MPA) is a thiol-containing compound that exhibits a variety of biological activities, primarily due to its unique chemical structure featuring a mercapto group attached to a purine base. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₈N₄O₂S. Its structure includes:

- A purine base with a mercapto group at the 6-position.

- A propanoic acid moiety, which contributes to its solubility and reactivity.

The presence of the thiol (-SH) group is critical for its biological activity, allowing it to participate in redox reactions and interact with various biomolecules.

Antioxidant Properties

One of the most notable biological activities of MPA is its antioxidant capacity . The thiol group can scavenge free radicals, potentially offering protective effects against oxidative stress. This property is particularly significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Interaction with Biological Macromolecules

Research indicates that MPA can interact with proteins and nucleic acids, which may influence several biochemical pathways:

- Protein Binding : MPA has been shown to form disulfide bonds with cysteine residues in proteins, potentially altering their function.

- Nucleic Acid Interaction : The compound may bind to nucleic acids, affecting processes such as transcription and replication.

The biological effects of MPA are mediated through several mechanisms:

- Nucleophilic Substitution Reactions : The thiol group allows MPA to act as a nucleophile, facilitating reactions with electrophilic centers in biomolecules.

- Redox Reactions : MPA can undergo oxidation to form disulfides, which may play a role in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that MPA may inhibit certain enzymes involved in nucleotide metabolism, although further research is needed to clarify these interactions .

Therapeutic Applications

Given its biological activities, MPA has potential applications in various therapeutic areas:

- Cancer Therapy : Due to its antioxidant properties and ability to modulate protein function, MPA may be explored as an adjunct therapy in cancer treatment.

- Neuroprotection : Its capacity to mitigate oxidative stress suggests potential use in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MPA, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(6-amino-9H-purin-9-yl)propanoic acid | Contains an amino group instead of a mercapto group | Lacks thiol reactivity; potential for different biological activity |

| 3-(6-thioethylpurin-9-yl)propanoic acid | Contains a thioethyl group | Increased lipophilicity; altered solubility properties |

| 3-(6-hydroxypurin-9-yl)propanoic acid | Contains a hydroxyl group | Different reactivity; potential for hydrogen bonding |

Case Studies and Research Findings

Several studies have highlighted the biological activity of MPA:

- Antioxidant Efficacy : A study demonstrated that MPA effectively reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).

- Enzyme Interaction Studies : Research indicated that MPA could inhibit ecto-nucleotidases, which are involved in purinergic signaling pathways relevant to cancer progression .

- Potential Drug Development : Investigations into prodrugs of MPA have shown promise in enhancing bioavailability and therapeutic efficacy against viral infections .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 3-(6-Mercapto-9H-purin-9-yl)propanoic acid | Not provided | C₈H₈N₄O₂S | -SH (mercapto), -COOH | ~224.24 (estimated) | Potential thiol reactivity, acidity |

| 6-Amino-9H-purine-9-propanoic acid | 4244-47-7 | C₈H₉N₅O₂ | -NH₂ (amino), -COOH | 207.19 | Basic amino group; nucleoside analog |

| 3-(9H-Purin-6-ylsulfanyl)propanoic acid | 608-10-6 | C₈H₈N₄O₂S | -S- (sulfanyl), -COOH | 224.24 | Thioether linkage; moderate acidity |

| 2-(6-Amino-9H-purin-9-yl)propanoic acid | CID 14216893 | C₈H₉N₅O₂ | -NH₂, -COOH (propanoic acid) | 207.19 | Positional isomer; altered solubility |

| 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid | 499114-53-3 | C₁₈H₁₉N₅O₃S | -NH₂, -S-, -COOH, phenoxyethyl | 359.40 | Enhanced lipophilicity; drug design |

Key Observations :

- Functional Group Impact: The mercapto group (-SH) in the target compound confers higher acidity compared to the amino (-NH₂) group in 4244-47-5. Thiols (pKa ~10) are more acidic than amines (pKa ~30–35), which may influence solubility and metal-binding properties .

- Positional Isomerism: The propanoic acid chain’s position (e.g., 2- vs. 3-substitution) alters steric and electronic interactions. For example, 2-(6-amino-9H-purin-9-yl)propanoic acid (CID 14216893) may exhibit different solubility profiles due to proximity of the carboxylate to the purine ring .

- Sulfanyl vs. Mercapto: 3-(9H-Purin-6-ylsulfanyl)propanoic acid (608-10-6) contains a thioether (-S-) linkage, which is less reactive than the free thiol (-SH) in the target compound. This difference could affect redox activity and biological targeting .

Physicochemical Properties

- Molecular Weight: The mercapto derivative (estimated ~224.24 g/mol) is heavier than its amino counterpart (207.19 g/mol) due to sulfur’s atomic mass. This may slightly reduce aqueous solubility .

- This contrasts with amino derivatives, which may act as zwitterions at physiological pH .

- Lipophilicity: Compounds with aromatic or bulky substituents (e.g., 499114-53-3’s phenoxyethyl group) display increased logP values, enhancing membrane permeability but reducing water solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-mercapto-9H-purin-9-yl)propanoic acid?

- Methodology : Adapt Suzuki-Miyaura cross-coupling (commonly used for purine derivatives) by reacting 6-chloropurine with a propanoic acid-bearing boronic acid under Pd catalysis. Optimize conditions (e.g., reflux in toluene with K₂CO₃ and Pd(PPh₃)₄) based on protocols for analogous purine compounds . Post-reaction, purify via column chromatography (e.g., EtOAc/hexane gradients) and confirm purity using HPLC (>98%) .

Q. How can the compound’s structural integrity be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~241.24 g/mol). Employ ¹H/¹³C NMR to verify the propanoic acid linkage at N9 and the mercapto group at C6. Compare spectral data with related purine derivatives in databases like HMDB . For chiral purity (if applicable), use chiral HPLC or circular dichroism .

Q. What solvent systems are suitable for solubility challenges?

- Methodology : Test solubility in DMSO (common for thiol-containing compounds) and aqueous buffers (pH 7.4). If precipitation occurs, optimize with co-solvents (e.g., methanol or acetonitrile) at ≤10% v/v, as used for structurally similar Fmoc-protected amino acids . Monitor stability via UV-Vis spectroscopy at 260 nm (purine absorbance) over 24 hours.

Q. How does pH affect the compound’s stability?

- Methodology : Reference dissociation constants (pKa) of analogous 3-arylpropanoic acids (~4.5–4.6) . Prepare buffers (pH 2–9) and analyze degradation via LC-MS. Stability is likely optimal at pH 5–7, where the carboxylic acid is deprotonated, and the thiol remains reduced. Use antioxidants (e.g., DTT) in aqueous solutions to prevent disulfide formation .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Check for impurities (e.g., oxidized thiols) via HPLC-MS . Compare results with structurally validated analogs (e.g., 6-mercaptopurine derivatives) . Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes (e.g., thiopurine methyltransferase) .

Q. What strategies enable site-specific bioconjugation via the mercapto group?

- Methodology : Exploit thiol-maleimide or thiol-disulfide exchange reactions. Optimize reaction pH (6.5–7.5) to balance thiol reactivity and compound stability. For example, conjugate with PEG-maleimide for drug delivery systems, and confirm linkage efficiency via Ellman’s assay (free thiol quantification) .

Q. How does the compound interact with nucleotide-binding proteins?

- Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to study binding kinetics with proteins like purine nucleoside phosphorylase. Compare with 6-mercaptopurine (a known inhibitor) to assess competitive binding . Molecular docking simulations (e.g., AutoDock) can predict binding modes using the purine scaffold as a template .

Q. What are the implications of stereochemistry in its pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.